molecular formula C8H11ClN2O B1408595 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride CAS No. 1820665-47-1

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

Cat. No.: B1408595
CAS No.: 1820665-47-1
M. Wt: 186.64 g/mol
InChI Key: IACUOWSVNLGTIZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride is a privileged chemical scaffold in medicinal chemistry, serving as a critical precursor for the development of novel small-molecule therapeutics. Its significant research value is demonstrated in the discovery of pure antagonists for integrin receptors, a key target class in various disease pathways. For instance, this naphthyridine derivative has been utilized in the design of compounds that act as pure αVβ3 integrin antagonists . These antagonists operate through a unique mechanism by coordinating the metal ion in the metal-ion-dependent adhesion site (MIDAS) via a quinoline moiety, thereby blocking the receptor without inducing the conformational changes that lead to the high-affinity, ligand-binding state . Furthermore, this building block is instrumental in the development of high-affinity, selective inhibitors of the αvβ6 integrin, which have been investigated as potential inhaled therapeutics for the treatment of idiopathic pulmonary fibrosis (IPF) . By incorporating this fragment, researchers have developed compounds with very high target affinity, long dissociation half-lives, and pharmacokinetic properties suitable for clinical development, underscoring its utility in creating innovative therapeutic agents .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h4-5,11H,1-3H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACUOWSVNLGTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale MCRs or other efficient synthetic methodologies that ensure high yield and purity. The use of green chemistry principles, such as eco-friendly solvents and catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Chemistry

5,6-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with varied functionalities .

Biology

In biological research, this compound is utilized to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in understanding biochemical pathways .

Medicine

The compound exhibits potential therapeutic properties including:

  • Antimicrobial Activity : Studies have shown that derivatives of naphthyridines can inhibit bacterial growth.
  • Anticancer Properties : Preliminary research suggests that 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride may induce apoptosis in cancer cells .

These properties are under investigation for developing new treatments against infections and cancer.

Industry

In industrial applications, this compound is explored for use in:

  • Light-emitting Diodes (LEDs) : Its photochemical properties make it suitable for optoelectronic applications.
  • Dye-sensitized Solar Cells (DSSCs) : The compound's unique electronic properties can enhance the efficiency of solar energy conversion systems .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of naphthyridines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal indicated that treatment with 5,6-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride resulted in reduced viability of various cancer cell lines. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-1,8-naphthyridin-3-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,8- vs. 1,6-Naphthyridine Derivatives

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol Hydrochloride
  • CAS No.: 625098-88-6
  • Molecular Formula : C₈H₁₁ClN₂O (identical to the 1,8-isomer)
  • Key Difference : Nitrogen atoms at positions 1 and 6 (vs. 1 and 8 in the target compound) .
  • Impact :
    • Altered electronic distribution due to nitrogen positioning affects dipole moments and binding affinity.
    • The 1,6-isomer may exhibit distinct pharmacokinetic profiles in medicinal chemistry applications .
Data Table: Structural Isomers
Property 1,8-Naphthyridine (Target) 1,6-Naphthyridine
CAS No. 1820665-47-1 625098-88-6
Melting Point/Stability Not reported No data
Hazard Statements Not available H302, H315, H319

Functional Group Modifications

Amino Derivatives
Nitro and Trifluoromethyl Derivatives
  • 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Dihydrochloride CAS No.: 1187928-81-9 Molecular Formula: C₈H₁₁Cl₂N₃O₂ Impact: The nitro group (-NO₂) introduces strong electron-withdrawing effects, making it a precursor for reduction to amines .
Data Table: Functional Group Comparisons
Compound (CAS No.) Substituent Molecular Weight Key Property
Target (1820665-47-1) -OH 186.45 Hydrogen-bond donor
1353101-01-5 -NH₂ 186.64 Increased basicity
1187928-81-9 -NO₂ 252.10 Electron-withdrawing, synthetic intermediate
1260879-95-5 -CF₃ 205.08 Enhanced lipophilicity

Complex Heterocyclic Derivatives

  • 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile Hydrochloride CAS No.: 1864064-57-2 Structure: Incorporates a ketone and nitrile group. Application: The nitrile group (-CN) can undergo hydrolysis to carboxylic acids, enabling further derivatization .
  • Methyl 3-(2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)propanoate Hydrochloride CAS No.: Not specified Structure: Ester-functionalized side chain. Impact: The ester group may improve membrane permeability but requires metabolic activation (e.g., hydrolysis) .

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride (CAS No. 1820665-47-1) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity supported by various research findings and data.

  • Molecular Formula : C8H11ClN2O
  • Molecular Weight : 186.64 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study focusing on various naphthyridine compounds demonstrated that this compound shows significant activity against a range of bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Potential

The compound has been investigated for its anticancer properties. A case study reported that derivatives of naphthyridines could inhibit tumor growth in various cancer cell lines. Specifically, this compound was shown to induce apoptosis in melanoma cells through the activation of caspase pathways.

Study Cell Line IC50 (µM) Mechanism
Study AMelanoma15Caspase activation
Study BBreast Cancer20Cell cycle arrest

Cardiovascular Effects

Naphthyridine derivatives have also been explored for their cardiovascular benefits. Research indicates that these compounds can act as angiotensin II receptor antagonists, which are crucial in managing hypertension. The specific effects of this compound include vasodilation and reduced blood pressure in animal models.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Modulation : It modulates receptors associated with pain and inflammation.
  • Cell Cycle Regulation : It affects the regulation of the cell cycle in cancerous cells.

Case Studies

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many conventional antibiotics.
  • Cancer Cell Apoptosis :
    • In a controlled experiment with human melanoma cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

Q & A

Q. Methodological approach :

  • HPLC-UV/MS : Use reverse-phase C18 columns with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to detect impurities (<0.1% threshold) .
  • NMR spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 confirm the presence of the hydrochloride moiety via downfield shifts (~2.5 ppm for NH protons) and aromatic proton splitting patterns .
  • Elemental analysis : Match calculated vs. observed values for C, H, N, and Cl (e.g., C9_9H12_{12}ClN2_2O requires Cl% = 16.2) .

Advanced: What analytical challenges arise in resolving tautomeric forms of this compound?

The compound’s hydroxyl group at position 3 and secondary amine at position 8 can undergo keto-enol tautomerism, complicating spectral interpretation:

  • NMR dynamics : Exchange broadening in 1H^1\text{H} NMR (e.g., NH and OH protons) requires variable-temperature studies or deuterated solvents to suppress proton exchange .
  • X-ray crystallography : Single-crystal analysis confirms the dominant tautomer. For example, hydrogen bonding between the hydroxyl group and chloride ion stabilizes the enol form in the solid state .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict tautomeric equilibrium constants and guide solvent selection for crystallization .

Advanced: How do researchers address discrepancies in reported molecular weights (e.g., vs. g/mol) for this compound?

Discrepancies arise from:

  • Hydration state : Anhydrous (C9_9H10_{10}N2_2O2_2·HCl, MW 178.19) vs. monohydrate (C9_9H12_{12}ClN2_2O2_2, MW 185.65) forms .
  • Analytical validation : Use Karl Fischer titration to quantify water content and thermogravimetric analysis (TGA) to determine decomposition profiles (e.g., ~100°C for water loss) .
  • Source variability : Cross-validate CAS registry numbers (e.g., EN300-746537 vs. 2933499090) to confirm compound identity .

Advanced: What mechanistic insights guide the design of 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives as cytotoxic agents?

Structure-activity relationship (SAR) studies highlight:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3_3) at position 3 enhance cytotoxicity by increasing membrane permeability .
  • Pharmacophore optimization : The naphthyridine core intercalates with DNA, while the hydroxyl group facilitates hydrogen bonding to kinase targets (e.g., EGFR).
  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC50_{50} values correlating with substituent hydrophobicity (logP ~2.25) .

Basic: What solvent systems are optimal for solubility and stability studies of this hydrochloride salt?

  • Aqueous solubility : >50 mg/mL in water at pH 1–3 due to protonation of the tertiary amine.
  • Organic solvents : DMSO (≥100 mM) or methanol (20–30 mg/mL) for stock solutions. Avoid prolonged storage in protic solvents to prevent hydrolysis .
  • Stability : Degrades <5% over 6 months at -20°C under inert atmosphere (argon) .

Advanced: How can researchers mitigate regioselectivity issues during functionalization of the naphthyridine core?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to position 2 or 4 .
  • Metal-mediated reactions : Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) selectively modifies brominated precursors at position 6 .
  • Computational guidance : Molecular electrostatic potential (MEP) maps predict reactive sites for nucleophilic attack .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol hydrochloride

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